
1-Bromo-2-octyne
Overview
Description
1-Bromo-2-octyne is an organic compound with the molecular formula C₈H₁₃Br. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is a clear, pale yellow liquid with a density of 1.18 g/cm³ and a boiling point of 64°C at 20 mmHg . It is primarily used in organic synthesis and chemical analysis.
Preparation Methods
1-Bromo-2-octyne can be synthesized through the bromination of 2-octyne. The reaction involves the addition of bromine to 2-octyne in an organic solvent, often with a bromide catalyst, under controlled conditions. The reaction must be carefully managed to avoid contact with skin or inhalation of gases . Industrial production methods typically involve similar processes but on a larger scale, ensuring the reaction is efficient and yields a high purity product.
Chemical Reactions Analysis
1-Bromo-2-octyne undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as the copper(I)-catalyzed cross-coupling with N-heterocyclic organozinc reagents, to form complex organic structures.
Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes under appropriate conditions.
Common reagents used in these reactions include organozinc compounds, copper catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-octyne has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Chemical Analysis: It serves as a reagent in various analytical techniques to identify and quantify other compounds.
Pharmaceutical Research: It is used in the synthesis of drug scaffolds, particularly nitrogen-containing heterocycles, which are common in FDA-approved pharmaceuticals.
Material Science: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-octyne involves its reactivity due to the presence of the bromine atom and the carbon-carbon triple bond. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The triple bond provides a site for various addition and reduction reactions, allowing the formation of a wide range of products.
Comparison with Similar Compounds
1-Bromo-2-octyne can be compared with other bromoalkynes and alkynes:
1-Bromo-2-propyne: Similar in structure but with a shorter carbon chain, making it less hydrophobic and with different reactivity.
1-Bromo-2-hexyne: Has a similar structure but with a shorter carbon chain, affecting its physical properties and reactivity.
These comparisons highlight the unique reactivity of this compound due to the presence of both the bromine atom and the triple bond, making it a valuable compound in various chemical processes.
Biological Activity
1-Bromo-2-octyne (CHBr) is an organic compound classified as a terminal alkyne. Its structure features a bromine atom attached to the second carbon of an octyne chain, which imparts unique chemical properties that have been investigated for various biological activities. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.
This compound is characterized by the following properties:
- Molecular Formula : CHBr
- Molecular Weight : 188.09 g/mol
- CAS Number : 18495-27-7
- Structure :
This compound is notable for its reactivity, particularly in nucleophilic substitution reactions due to the presence of the bromine atom.
Synthesis
The synthesis of this compound typically involves the reaction of terminal alkynes with brominating agents. A common method includes:
- Starting with 2-octyne.
- Reacting it with a bromination reagent such as N-bromosuccinimide (NBS) under controlled conditions.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. A significant finding is its effectiveness against various bacterial strains. For instance:
- Case Study : A study conducted by researchers at Santa Cruz Biotechnology demonstrated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could inhibit bacterial growth effectively at low concentrations .
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated in various cell lines. Research indicates:
- Cell Line Testing : In vitro studies on human cancer cell lines revealed that this compound induces apoptosis at higher concentrations, suggesting potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to its ability to disrupt cellular processes:
- Mechanism : The compound may interfere with cellular signaling pathways, leading to increased oxidative stress and subsequent cell death in susceptible organisms.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with other similar compounds can be informative. Below is a summary table highlighting key differences in biological activity among related compounds.
Compound | Antibacterial Activity | Cytotoxicity | Notes |
---|---|---|---|
This compound | High | Moderate | Effective against Gram-positive and Gram-negative bacteria |
3-Bromopropene | Moderate | Low | Limited antibacterial properties; primarily used in polymerization |
Bromobenzene | Low | High | Not effective as an antibiotic; used in various chemical syntheses |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-2-octyne, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis of this compound typically involves Grignard reactions under inert atmospheres. For instance, its use as a fragment in synthesizing 5,8,11,14-eicosatetraynoic acid requires extended heating (18 hours) and purification via low-temperature recrystallization to avoid oxidation . Yield optimization may involve adjusting catalyst concentrations, reaction times, or solvent systems (e.g., THF vs. ether).
Q. How should this compound be handled and stored to maintain stability during experiments?
- Methodological Answer : Due to its sensitivity to air oxidation, this compound must be stored at -40°C under an inert gas (argon or nitrogen). Handling should occur in gloveboxes or Schlenk lines, and purity should be monitored via gas chromatography (GC) or NMR .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation. Gas chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) can assess purity. Infrared (IR) spectroscopy helps identify alkyne and C-Br stretches (~2100 cm⁻¹ and ~550 cm⁻¹, respectively) .
Advanced Research Questions
Q. What reaction mechanisms explain the high diastereoselectivity observed in coupling reactions involving this compound?
- Methodological Answer : Studies on analogous bromoalkynes (e.g., 1-bromo-2-butyne) reveal that steric effects and transition-state stabilization via π-π interactions or chelation control selectivity. For example, coupling reactions with zirconacyclopentadienes show >95% diastereoselectivity when using organolithium initiators, suggesting a ligand-directed pathway . Computational modeling (DFT) can further elucidate mechanistic details.
Q. How can this compound be utilized in synthesizing bioactive polyunsaturated fatty acids like arachidonic acid?
- Methodological Answer : this compound serves as a key intermediate in constructing tetraynoic acid precursors. Selective hydrogenation using Lindlar’s catalyst (Pd/CaCO₃) or Birch reduction converts triple bonds to cis-double bonds, yielding arachidonic acid. Reaction monitoring via thin-layer chromatography (TLC) ensures stepwise progression .
Q. What strategies resolve contradictions in reported reactivity data for this compound across different solvents?
- Methodological Answer : Discrepancies often arise from solvent polarity effects on reaction kinetics. Systematic studies comparing polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., hexane) can clarify trends. For example, SN₂ pathways dominate in polar solvents, while elimination (E2) prevails in nonpolar media. Kinetic isotope effects (KIE) and Hammett plots provide further mechanistic insights .
Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For instance, [2+2] cycloadditions with alkenes favor endo transition states due to orbital symmetry alignment. Solvent effects are incorporated via continuum models (e.g., PCM) .
Q. Experimental Design & Data Analysis
Q. How can researchers design reproducible protocols for this compound-based reactions?
- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Use standardized glassware and inert atmosphere systems.
- Novelty : Benchmark against literature methods (e.g., Grignard vs. Sonogashira couplings).
- Reproducibility : Document reaction parameters (temperature, stirring rate, moisture levels) and validate via triplicate runs .
Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS identifies impurities. Calibrate against certified reference materials (CRMs) and validate using spike-recovery tests. For halogenated byproducts, inductively coupled plasma mass spectrometry (ICP-MS) quantifies bromine content .
Q. Tables: Key Data from Literature
Property | Value/Technique | Reference |
---|---|---|
Storage Conditions | -40°C under argon | |
Key Synthetic Application | Arachidonic acid precursor | |
Diastereoselectivity (dl/meso) | >95/5 | |
Stability Monitoring | GC-MS, NMR |
Properties
IUPAC Name |
1-bromooct-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPBYOBXEXNWOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373728 | |
Record name | 1-Bromo-2-octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-27-7 | |
Record name | 1-Bromo-2-octyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18495-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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